molecular formula C13H13N3O3 B1453614 3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid CAS No. 1183598-53-9

3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid

Cat. No. B1453614
CAS RN: 1183598-53-9
M. Wt: 259.26 g/mol
InChI Key: YPCWZPSQJXALQH-UHFFFAOYSA-N
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Description

“3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid” is a chemical compound with the CAS Number: 1183598-53-9 . It has a molecular weight of 259.26 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13N3O3/c1-19-11-5-6-14-13(16-11)15-8-9-3-2-4-10(7-9)12(17)18/h2-7H,8H2,1H3,(H,17,18)(H,14,15,16) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 259.26 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the resources I found.

Scientific Research Applications

Synthesis Methods

  • 3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid has been synthesized using various methods. For example, Jiang Jian-hui (2010) described a method starting from toluidine to synthesize 2-amino-4-methoxy benzoic acid, a related compound, highlighting a short synthetic route and low-cost raw materials (Jiang Jian-hui, 2010).

Applications in Polyaniline Doping

  • C. A. Amarnath and S. Palaniappan (2005) reported the use of substituted benzoic acids, including 2-methoxybenzoic acid, as dopants for polyaniline, a conductive polymer. This doping significantly enhanced the polymer's conductivity (C. A. Amarnath & S. Palaniappan, 2005).

Synthesis of Novel Derivatives

  • M. Bem et al. (2018) synthesized novel derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid, showing that these compounds exhibit reversible acid-base behavior and irreversible oxidation peaks. These derivatives have potential applications in various chemical and biological fields (M. Bem et al., 2018).

Structural Characterization

  • In another study, D. Tzimopoulos et al. (2010) explored the structural investigation of triorganostannyl esters of aminobenzoic acids substituted with pyridine, including this compound. This study aimed to understand the physicochemical properties of these compounds, which are crucial in materials science (D. Tzimopoulos et al., 2010).

Antimicrobial and Antiproliferative Activities

  • I. Zarafu (2020) conducted a study on the anti-proliferative and antimicrobial activity of derivatives of 3,5-dinitro4-methoxyamino-benzoic acid. This study highlights the potential of these compounds in medical research, particularly in developing new antimicrobial agents and cancer treatments (I. Zarafu, 2020).

Hydrogen Bonding Studies

  • T. Kitamura et al. (2007) examined the hydrogen bonding and amino-imino tautomerization of amino-methoxypyrimidines, which are structurally similar to this compound. Such studies are essential for understanding the chemical behavior and potential applications of these compounds in various fields (T. Kitamura et al., 2007).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

3-[[(4-methoxypyrimidin-2-yl)amino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-19-11-5-6-14-13(16-11)15-8-9-3-2-4-10(7-9)12(17)18/h2-7H,8H2,1H3,(H,17,18)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCWZPSQJXALQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)NCC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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